molecular formula C19H23ClN2O4S B2739918 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride CAS No. 385371-18-6

1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride

Cat. No.: B2739918
CAS No.: 385371-18-6
M. Wt: 410.91
InChI Key: UWLTZCWRMBZUQY-UHFFFAOYSA-N
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Description

This compound is a 5-HT 1 and 5-HT 2C receptor partial agonist. The K i values are 40, 52, and 81 nM for 5-HT 1A, 5-HT 1B, and 5-HT 2C receptors respectively . It reduces 5-HIAA levels in the striatum and exhibits antiaggressive behavior in vivo .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, the starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C8H7ClO4S and a molecular weight of 234.66 . The SMILES string representation is ClS(=O)(=O)c1ccc2OCCOc2c1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 65-70 °C . It has an empirical formula of C8H7ClO4S and a molecular weight of 234.66 .

Scientific Research Applications

Medicinal Chemistry and Drug Metabolism

Research on arylpiperazine derivatives, including compounds similar to 1-Benzyl-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine hydrochloride, has shown their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines with various neurotransmitter receptor affinities. Their extensive tissue distribution, including the brain, underscores their potential in pharmacological actions for mental health conditions (Caccia, 2007).

Antifungal and Immunomodulatory Properties

Piperazine and its analogs, including derivatives of this compound, have been explored for their anti-mycobacterial properties. Compounds with the piperazine moiety have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine derivatives in developing new anti-mycobacterial agents with a focus on safer, selective, and cost-effective treatments (Girase et al., 2020).

Pharmacological Profile Enhancement

The structural modification of piperazine derivatives is crucial in medicinal chemistry, as slight alterations can significantly impact their therapeutic potential. Piperazine derivatives have been recognized for their versatility in drug development, exhibiting a wide range of pharmacological activities. This underscores the importance of derivatives like this compound in discovering new therapeutic agents for various diseases, demonstrating the scaffold's broad potential in drug discovery (Rathi et al., 2016).

Tuberculosis Treatment Advances

Piperazine-benzothiazinone derivatives, such as Macozinone (PBTZ169), are undergoing clinical trials for tuberculosis treatment, highlighting the relevance of piperazine derivatives in addressing global health challenges. The target of these compounds, decaprenylphospohoryl ribose oxidase DprE1, is crucial for the cell wall synthesis in Mycobacterium tuberculosis. This underscores the significance of structural analogs of this compound in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Safety and Hazards

The compound is classified as a skin corrosive (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S.ClH/c22-26(23,17-6-7-18-19(14-17)25-13-12-24-18)21-10-8-20(9-11-21)15-16-4-2-1-3-5-16;/h1-7,14H,8-13,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLTZCWRMBZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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